Bis(4-hydroxy-3-methylphenyl) Sulfide, CAS 24197-34-0, is a sulfur-containing bisphenolic compound. Its structure, featuring two phenolic rings linked by a sulfide bridge and substituted with ortho-methyl groups, makes it a valuable difunctional monomer for synthesizing high-performance polymers such as specialty polycarbonates and polyesters [REFS-1, REFS-2]. This compound also functions as a hindered phenolic antioxidant, providing thermal stability to thermoplastic resins during high-temperature processing and end-use applications [3]. Its primary value lies in its ability to impart superior thermal properties to polymers compared to those made from common, industry-standard bisphenols.
Direct substitution of Bis(4-hydroxy-3-methylphenyl) Sulfide with more common bisphenols like Bisphenol A (BPA) or its unmethylated analog, 4,4'-thiodiphenol, is inadequate for high-performance applications. The isopropylidene bridge in BPA results in polymers with a significantly lower glass transition temperature (Tg) and different mechanical properties [1]. Conversely, removing the ortho-methyl groups, as in 4,4'-thiodiphenol, alters the steric hindrance around the hydroxyl groups, which can affect both antioxidant efficacy and the rotational freedom of the polymer backbone. This unique combination of a flexible sulfide bridge and methyl-group-induced steric hindrance is critical for achieving the target thermal performance and processability in specialty polymer formulations, making simple substitution a high-risk decision in optimized systems [2].
As a comonomer in polycarbonate resins, Bis(4-hydroxy-3-methylphenyl) Sulfide is specifically employed to produce grades with substantially elevated thermal resistance. Patent literature classifies this monomer alongside other specialty dihydric phenols used to achieve a glass transition temperature (Tg) in the range of 160°C to 250°C [REFS-1, REFS-2]. This represents a significant performance increase over standard polycarbonates based solely on Bisphenol A (BPA), which typically exhibit a Tg of approximately 147°C.
| Evidence Dimension | Glass Transition Temperature (Tg) of Resulting Polycarbonate |
| Target Compound Data | 160°C to 250°C (achievable range in specialty copolymers) |
| Comparator Or Baseline | Standard Bisphenol A (BPA) homopolymer polycarbonate: ~147°C |
| Quantified Difference | Enables an increase of 13°C to over 100°C in Tg depending on copolymer composition. |
| Conditions | Melt transesterification or interfacial polycondensation for polycarbonate synthesis. |
A higher Tg directly translates to a higher continuous-use temperature for components, enabling applications in demanding electronics, automotive, and optical sectors where standard polycarbonate would fail.
The utilization of Bis(4-hydroxy-3-methylphenyl) Sulfide as a monomer in melt transesterification processes to produce high-Tg polycarbonates demonstrates its inherent thermal stability [1]. These polymerization reactions require sustained temperatures often exceeding 250°C under vacuum. The suitability of this compound as a building block in such demanding, solvent-free manufacturing processes confirms its stability against thermal degradation, a critical prerequisite for any monomer intended for high-performance engineering thermoplastics. This stability is essential for preventing color development and degradation of molecular weight during polymer production and subsequent injection molding.
| Evidence Dimension | Process Compatibility |
| Target Compound Data | Suitable for high-temperature melt polymerization (≥250°C). |
| Comparator Or Baseline | Standard monomers for engineering plastics must survive similar processing conditions without significant degradation. |
| Quantified Difference | Not applicable (qualitative confirmation of suitability). |
| Conditions | Melt-phase polymerization for polycarbonate or polyester synthesis. |
This provides confidence in the material's ability to withstand industrial manufacturing processes without degrading, ensuring batch-to-batch consistency and preserving the final properties of the polymer.
The chemical structure of Bis(4-hydroxy-3-methylphenyl) Sulfide, featuring phenolic hydroxyl groups with ortho-methyl substituents, is characteristic of a sterically hindered phenolic antioxidant. This class of compounds is widely used to protect polymers from thermo-oxidative degradation during processing and service life by terminating radical chain reactions [1]. While serving as a monomer, the unreacted end-groups in a polymer chain or its use as a standalone additive can contribute to the overall thermal stability of the final resin formulation. This dual-functionality is a desirable attribute, potentially reducing the need for supplementary antioxidant packages.
| Evidence Dimension | Structural Functionality |
| Target Compound Data | Possesses ortho-methyl hindered phenolic structure. |
| Comparator Or Baseline | Common commercial antioxidants (e.g., BHT, Irganox 1010) are based on the same functional principle. |
| Quantified Difference | Not applicable (structural analogy). |
| Conditions | Polymer processing (extrusion, molding) and long-term thermal exposure. |
This compound can act as both a structural building block and a process/thermal stabilizer, offering formulation efficiency and potentially enhanced stability in the final polymer.
This monomer is the right choice for formulating specialty polycarbonate copolymers requiring a glass transition temperature (Tg) significantly above the ~147°C limit of standard BPA-PC. This is critical for components like automotive headlamp lenses, electrical connectors, and electronic device housings that must maintain dimensional stability at elevated operating temperatures [REFS-1, REFS-2].
As a difunctional phenol, this compound is a suitable precursor for various high-performance polymers beyond polycarbonates, including polyesters, polyethers, and polyimides. Its demonstrated thermal stability makes it an excellent candidate for creating new polymers where maintaining mechanical and dielectric properties at high temperatures is a primary design requirement [3].
In applications where it is used as an additive or a reactive comonomer in small quantities, its hindered phenolic structure provides effective stabilization against thermo-oxidative degradation during melt processing. This is particularly relevant for engineering plastics that are processed at high temperatures and require excellent color stability in the final part [4].
Corrosive;Environmental Hazard